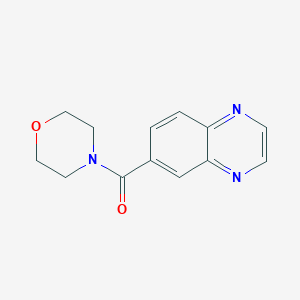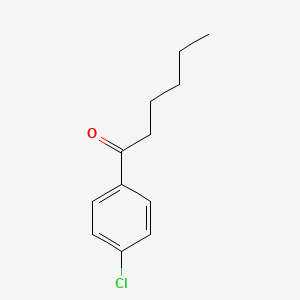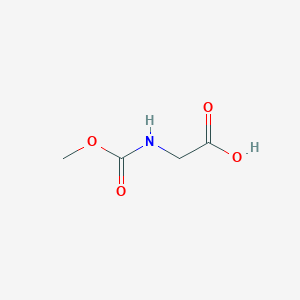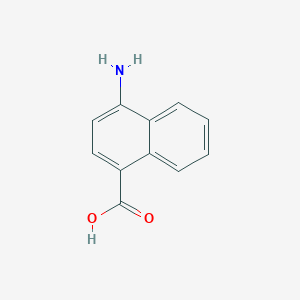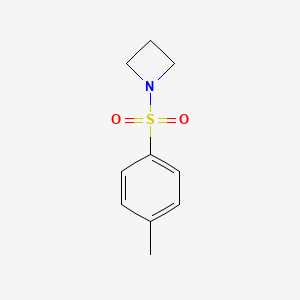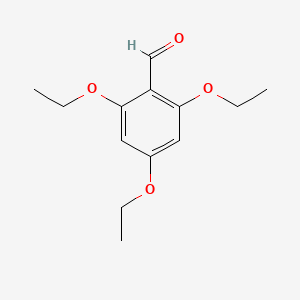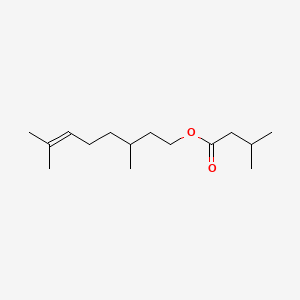
Citronellyl isovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citronellyl isovalerate belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl isovalerate has been primarily detected in urine. Within the cell, citronellyl isovalerate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl isovalerate has an apple, blackcurrant, and chamomile taste.
Aplicaciones Científicas De Investigación
Aroma Precursor in Rose Flowers
Citronellyl isovalerate, also known as citronellyl β-sophoroside, has been identified as an aroma precursor in flowers of Rosa damascena var. bulgaria. This compound is isolated through enzymatic hydrolysis and contributes to the characteristic aroma of these flowers (Oka et al., 1998).
Enzymatic Synthesis in Industrial Applications
Citronellyl isovalerate has been synthesized through various enzymatic processes. For instance, the enzymatic synthesis of citronellyl acetate, a related compound, has been achieved using immobilized Candida antarctica lipase B in solvent-free media, demonstrating its potential in industrial applications like perfumery chemicals (Lozano et al., 2007).
Role in Repellent Applications
Citronellyl isovalerate and its derivatives have shown potential as nonlethal vertebrate repellents. Studies with European starlings revealed that citronellyl compounds, including citronellyl acetate and citronellyl butyrate, can effectively repel birds, suggesting their use in environmentally safe repellent applications (Hile, 2004).
Biodegradation Studies
The biodegradation of citronellyl-related compounds, such as citronellol and citronellyl acetate, has been studied in Pseudomonas mendocina, a strain isolated from Cymbopogon windelandi fields. This research provides insights into the microbial metabolism of citronellyl compounds and their environmental impact (Tozoni et al., 2010).
Investigation in Organic Chemistry Education
Citronellyl isovalerate and its derivatives have also found applications in educational settings. For instance, the synthesis of β-citronellyl tosylate, a related compound used as a perfume precursor and laundry detergent additive, has been introduced as a project in organic chemistry teaching laboratories to expose students to perfume chemistry and green chemistry principles (Mascarenhas, 2013).
Propiedades
Número CAS |
68922-10-1 |
|---|---|
Nombre del producto |
Citronellyl isovalerate |
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
3,7-dimethyloct-6-enyl 3-methylbutanoate |
InChI |
InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,13-14H,6,8-11H2,1-5H3 |
Clave InChI |
WZTNQQJXPYEGAF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCC(C)CCC=C(C)C |
SMILES canónico |
CC(C)CC(=O)OCCC(C)CCC=C(C)C |
Densidad |
d 0.88 |
Otros números CAS |
68922-10-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



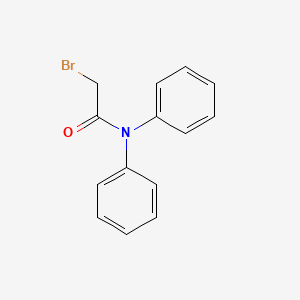
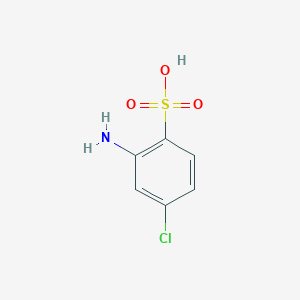
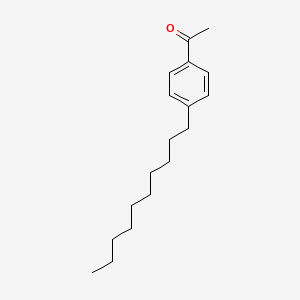
![4-[2-(Pyrrolidin-1-yl)ethyl]pyridine](/img/structure/B1596068.png)
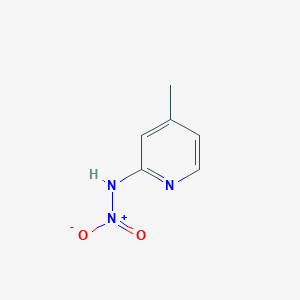
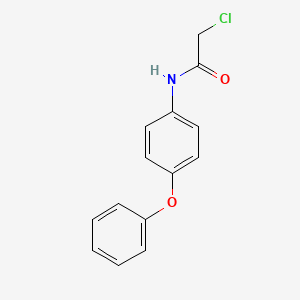
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596073.png)
